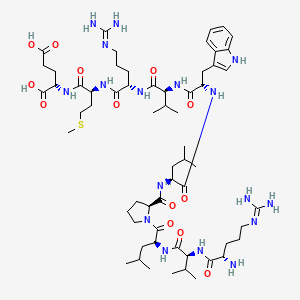

BDC2.5 mimotope 1040-51

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H99N17O13S |

|---|---|

Molecular Weight |

1298.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C60H99N17O13S/c1-31(2)27-42(73-54(85)45-19-14-25-77(45)57(88)44(28-32(3)4)74-56(87)47(33(5)6)75-49(80)37(61)16-12-23-66-59(62)63)52(83)72-43(29-35-30-68-38-17-11-10-15-36(35)38)53(84)76-48(34(7)8)55(86)70-39(18-13-24-67-60(64)65)50(81)69-40(22-26-91-9)51(82)71-41(58(89)90)20-21-46(78)79/h10-11,15,17,30-34,37,39-45,47-48,68H,12-14,16,18-29,61H2,1-9H3,(H,69,81)(H,70,86)(H,71,82)(H,72,83)(H,73,85)(H,74,87)(H,75,80)(H,76,84)(H,78,79)(H,89,90)(H4,62,63,66)(H4,64,65,67)/t37-,39-,40-,41-,42-,43-,44-,45-,47-,48-/m0/s1 |

InChI Key |

OWEPERKDAFRHOM-XQYUPZCISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BDC2.5 Mimotope 1040-51

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope is a critical tool in the study of autoimmune diabetes, particularly type 1 diabetes (T1D), as the BDC2.5 T-cell clone is diabetogenic in the non-obese diabetic (NOD) mouse model. The peptide sequence is RVLPLWVRME.[1] Its molecular weight is 1298.60 g/mol .[1] Research utilizing this mimotope focuses on understanding the mechanisms of T-cell activation, immune tolerance, and the development of potential immunotherapies for T1D.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of this compound. While precise binding affinities and comprehensive dose-response curves are not consistently reported across the literature, the data clearly indicates a potent, dose-dependent activation of BDC2.5 T-cells at nanomolar concentrations.

| Parameter | Value/Observation | Experimental Context | References |

| Peptide Sequence | RVLPLWVRME | N/A | [1] |

| Molecular Weight | 1298.60 g/mol | N/A | [1] |

| Purity | >90% (Typically) | Peptide Synthesis | [2] |

| EC50 | Not explicitly stated, but stimulates at nanomolar concentrations. | T-cell proliferation/activation assays | [3] |

| Application | Concentration Range | Observed Effect | References |

| In vitro T-cell Stimulation | 10 ng/mL - 10 µg/mL | Induction of T-cell proliferation and cytokine production. | [4] |

| IFN-γ ELISPOT Assay | 2 ng/mL | Stimulation of IFN-γ secretion from BDC2.5 T-cells. | [5][6] |

| In vitro T-cell/DC Co-culture | 10 ng/mL | Activation of BDC2.5 T-cells. | |

| In vivo T-cell Activation | 50 ng (peptide equivalent) | Enhanced proliferation of adoptively transferred BDC2.5 T-cells. | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various published studies and provide a framework for experimental design.

BDC2.5 T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps for measuring the proliferation of BDC2.5 T-cells in response to stimulation with mimotope 1040-51 using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

-

BDC2.5 TCR transgenic splenocytes

-

This compound peptide

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from non-transgenic NOD mice

-

96-well round-bottom culture plates

-

Flow cytometer

-

Fluorescently-labeled antibodies (e.g., anti-CD4, anti-Vβ4)

Procedure:

-

Isolate BDC2.5 T-cells: Prepare a single-cell suspension from the spleens of BDC2.5 TCR transgenic mice. BDC2.5 T-cells can be enriched using magnetic-activated cell sorting (MACS) for CD4+ T-cells.

-

CFSE Labeling: Resuspend the isolated T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete medium.

-

Prepare Antigen Presenting Cells (APCs): Isolate splenocytes from non-transgenic NOD mice and irradiate them (e.g., 3000 rads) to prevent their proliferation.

-

Co-culture: In a 96-well plate, seed 2 x 10^5 irradiated APCs per well. Add 2 x 10^5 CFSE-labeled BDC2.5 T-cells to each well.

-

Stimulation: Add this compound to the wells at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).

-

Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4 and the BDC2.5 TCR Vβ4 chain). Analyze the cells using a flow cytometer, gating on the CD4+Vβ4+ population. Proliferation is measured by the successive halving of CFSE fluorescence intensity.

IFN-γ ELISPOT Assay

This protocol describes the detection and quantification of IFN-γ secreting BDC2.5 T-cells upon stimulation with mimotope 1040-51.

Materials:

-

PVDF-membrane 96-well ELISPOT plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase)

-

AEC (3-amino-9-ethylcarbazole) substrate kit

-

BDC2.5 T-cells and APCs (as described above)

-

This compound peptide

-

Complete RPMI-1640 medium

-

ELISPOT plate reader

Procedure:

-

Plate Coating: Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with sterile PBS containing 10% FBS for 2 hours at room temperature.

-

Cell Plating: Wash the plate and add 1.5 x 10^5 BDC2.5 T-cells and 1.5 x 10^5 irradiated APCs per well.

-

Stimulation: Add this compound at the desired concentration (e.g., 2 ng/mL).[5][6] Include appropriate negative and positive controls.

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the AEC substrate. Monitor for the development of red spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: BDC2.5 T-Cell activation signaling pathway.

Caption: Workflow for CFSE-based T-cell proliferation assay.

Caption: Workflow for IFN-γ ELISPOT assay.

References

- 1. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. Viral infection prevents diabetes by inducing regulatory T cells through NKT cell–plasmacytoid dendritic cell interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adoptive T Regulatory Cell Therapy for Tolerance Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of BDC2.5 Mimotope 1040-51

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BDC2.5 mimotope 1040-51 and its related peptides are synthetic agonists for the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T-cell clone isolated from the Non-Obese Diabetic (NOD) mouse model of type 1 diabetes. These mimotopes are crucial research tools for studying the mechanisms of autoimmune diabetes, allowing for the specific activation of pathogenic T-cells. This guide details the core mechanism of action of this compound, from initial receptor engagement to downstream cellular responses, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: TCR Engagement and T-Cell Activation

The primary mechanism of action for the this compound is the activation of the BDC2.5 T-cell clone. This process is initiated through the canonical T-cell activation pathway, which involves the formation of a trimolecular complex.

1.1. Antigen Presentation: The mimotope peptide is taken up by Antigen-Presenting Cells (APCs), such as dendritic cells or B cells. Inside the APC, the peptide is loaded onto the Major Histocompatibility Complex (MHC) class II molecule, specifically I-Ag7 in the context of NOD mice.

1.2. TCR Recognition: The peptide-MHCII complex (pMHC) is then presented on the surface of the APC. The BDC2.5 T-cell, which expresses a TCR specifically recognizing this complex, engages with the pMHC. This binding event is the initial trigger for T-cell activation.

1.3. Signal Transduction Cascade: Upon successful TCR engagement, a cascade of intracellular signaling events is initiated. While the precise phosphorylation events downstream of the BDC2.5 mimotope have not been exhaustively detailed in dedicated literature, the pathway is understood to follow the established model of TCR signaling. This involves the activation of key tyrosine kinases such as Lck and ZAP-70, leading to the phosphorylation of adaptor proteins like LAT and the subsequent activation of multiple downstream pathways, including the PLCγ-Ca2+-NFAT, Ras-MAPK, and PKC-NF-κB pathways. These pathways culminate in the transcriptional activation of genes responsible for T-cell proliferation, differentiation, and effector functions.

1.4. Co-stimulation and Modulation: The activation of BDC2.5 T-cells by the mimotope is further modulated by co-stimulatory and co-inhibitory signals. The Glucocorticoid-Induced TNFR-related protein (GITR) pathway, for instance, has been shown to provide a potent co-stimulatory signal that enhances the proliferation and cytokine production of BDC2.5 T-cells stimulated with an agonist mimotope.

Quantitative Data on BDC2.5 T-Cell Activation

The activation of BDC2.5 T-cells by mimotopes is a dose-dependent process. The following tables summarize the quantitative data available from studies using BDC2.5 mimotopes.

| Table 1: Dose-Response of BDC2.5 T-Cell Activation Markers to Mimotope 1 (AHHPIWARMDA) at Day 1 Post-Stimulation | |||

| Peptide Concentration (µM) | TCR Downregulation (MFI) | CD25 Upregulation (MFI) | CD69 Upregulation (MFI) |

| 0 | ~2500 | ~1000 | ~500 |

| 0.01 | ~2000 | ~2000 | ~1000 |

| 0.1 | ~1500 | ~4000 | ~2000 |

| 1 | ~1000 | ~6000 | ~3000 |

| 10 | ~800 | ~7000 | ~3500 |

| 100 | ~750 | ~7500 | ~4000 |

| MFI: Mean Fluorescence Intensity. Data is approximated from graphical representations in the cited literature. |

| Table 2: Proliferation of BDC2.5 T-Cells in Response to Mimotope 1 (AHHPIWARMDA) at Day 1 Post-Stimulation |

| Peptide Concentration (µM) |

| 0 |

| 0.01 |

| 0.1 |

| 1 |

| 10 |

| 100 |

| Proliferation measured by CFSE dilution. |

Signaling Pathways and Experimental Workflows

BDC2.5 T-Cell Activation Signaling Pathway

Caption: TCR signaling cascade initiated by BDC2.5 mimotope presentation.

Experimental Workflow: T-Cell Proliferation Assay (CFSE)

Caption: Workflow for measuring BDC2.5 T-cell proliferation using CFSE.

Detailed Experimental Protocols

BDC2.5 T-Cell Proliferation Assay using CFSE

Objective: To quantify the proliferation of BDC2.5 T-cells in response to the mimotope.

Materials:

-

Splenocytes from BDC2.5 TCR transgenic NOD mice.

-

Irradiated splenocytes from non-transgenic NOD mice (as APCs).

-

This compound (or related sequence).

-

Complete RPMI media (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol).

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD4).

-

96-well flat-bottom culture plates.

Procedure:

-

Prepare BDC2.5 T-cells: Isolate splenocytes from a BDC2.5 transgenic mouse. Resuspend cells at 10 x 106 cells/mL in serum-free media.

-

CFSE Labeling: Add CFSE to the cell suspension to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.

-

Quench and Wash: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI media. Wash the cells three times with complete media to remove unbound CFSE.

-

Cell Plating: Resuspend the CFSE-labeled BDC2.5 splenocytes and plate them in a 96-well plate at a density of 2 x 105 cells/well.

-

Prepare APCs and Stimulate: Add 2 x 105 irradiated (3000 rads) NOD splenocytes as APCs to each well. Add the BDC2.5 mimotope at desired final concentrations (e.g., a serial dilution from 100 µM to 0.01 µM). Include a no-peptide control.

-

Incubation: Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Staining and Analysis: Harvest the cells and stain with fluorescently-labeled antibodies (e.g., anti-CD4). Analyze the cells by flow cytometry. Gate on the CD4+ population and assess proliferation by observing the sequential halving of CFSE fluorescence intensity.

IFN-γ ELISpot Assay

Objective: To quantify the number of IFN-γ secreting BDC2.5 T-cells upon mimotope stimulation.

Materials:

-

PVDF-membrane 96-well ELISpot plates.

-

Anti-mouse IFN-γ capture antibody.

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).

-

Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

BDC2.5 splenocytes and irradiated NOD APCs.

-

This compound.

Procedure:

-

Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile PBS. Coat the wells with anti-mouse IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plate 5 times with sterile PBS to remove unbound capture antibody. Block the membrane with complete RPMI media for at least 2 hours at 37°C.

-

Cell Plating: Remove the blocking medium. Add 1.5 x 105 BDC2.5 splenocytes and 1.5 x 105 irradiated NOD APCs per well.

-

Stimulation: Add the BDC2.5 mimotope at the desired concentration (e.g., 2 ng/mL). Include appropriate positive (e.g., anti-CD3) and negative (no peptide) controls.

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection:

-

Wash the plate to remove cells.

-

Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add Streptavidin-AP or -HRP conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the appropriate substrate. Monitor for spot development.

-

-

Analysis: Stop the reaction by washing with water. Once dry, count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Conclusion

The this compound is a powerful tool that acts as a specific agonist for the pathogenic BDC2.5 T-cell clone. Its mechanism of action follows the classical pathway of T-cell activation, initiated by TCR engagement with the mimotope presented on MHC class II I-Ag7. This leads to a well-defined cascade of intracellular signaling, culminating in T-cell proliferation, activation marker upregulation, and effector cytokine secretion. The quantitative data and detailed protocols provided herein offer a comprehensive resource for researchers utilizing this system to investigate the cellular and molecular underpinnings of autoimmune diabetes and to explore potential therapeutic interventions.

Unraveling the Discovery of BDC2.5 Mimotope 1040-51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery of the BDC2.5 mimotope 1040-51, a significant tool in the study of autoimmune diabetes. The BDC2.5 T-cell receptor (TCR) is derived from a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse, a key animal model for Type 1 Diabetes. For years, the natural antigen that activates these T-cells remained elusive. The discovery of mimotopes, synthetic peptides that mimic the natural ligand, was a pivotal breakthrough in understanding the pathogenesis of this autoimmune disease. This guide will delve into the experimental protocols, quantitative data, and the underlying biological pathways associated with the identification and characterization of the 1040-51 mimotope.

The Quest for the BDC2.5 Ligand: Discovery of Mimotope 1040-51

The identification of the this compound was achieved through the screening of a positional scanning synthetic combinatorial peptide library (PS-SCL). This powerful technique allows for the systematic evaluation of a vast number of peptides to identify sequences that elicit a specific biological response, in this case, the activation of BDC2.5 T-cells.

Experimental Protocol: Positional Scanning Synthetic Combinatorial Library (PS-SCL) Screening

The core of the discovery was a T-cell proliferation assay, which measures the extent to which T-cells divide in response to an antigenic stimulus.

Cell Preparation:

-

T-cells: Splenocytes from BDC2.5 TCR transgenic NOD mice were used as the source of BDC2.5 T-cells.

-

Antigen-Presenting Cells (APCs): Irradiated splenocytes from non-transgenic NOD mice were used as APCs.

Screening Process:

-

A decapeptide library was synthesized, with each of the ten positions in the peptide systematically defined with one of the 20 proteinogenic amino acids, while the other nine positions consisted of a mixture of all 20 amino acids.

-

BDC2.5 T-cells were co-cultured with APCs in the presence of individual peptide pools from the library.

-

T-cell proliferation was measured by the incorporation of [3H]thymidine, a radioactive nucleoside that is incorporated into the DNA of dividing cells. The amount of radioactivity is directly proportional to the degree of T-cell proliferation.

-

The peptide pools that induced the highest levels of proliferation were identified, revealing the preferred amino acids at each position of the peptide sequence for optimal BDC2.5 T-cell activation.

Data Presentation: Deciphering the Code of T-Cell Activation

The screening of the decapeptide library revealed a distinct amino acid preference for BDC2.5 T-cell activation. The initial scan indicated that mixtures with Proline (P) fixed at position 4 and Methionine (M) fixed at position 9 were highly active in stimulating BDC2.5 T-cells. Based on these and other less dominant preferences, individual peptides were synthesized and tested. The following table summarizes the proliferation data for some of the most potent mimotopes identified in early studies, including sequences closely related to what would be designated 1040-51.

| Peptide Sequence | Concentration (µM) | T-Cell Proliferation (cpm) |

| Mimotope 1040-51 (RVLPLWVRME) | 1 | > 100,000 |

| Mimotope p79 | 1 | > 120,000 |

| Mimotope 1 (Mim1) | 1 | > 150,000 |

| Control Peptide | 1 | < 2,000 |

Note: The exact counts per minute (cpm) values from the initial discovery of 1040-51 are not publicly available in full detail. The data presented is a representative summary based on subsequent characterization studies of highly potent BDC2.5 mimotopes.

Synthesis and Characterization of Mimotope 1040-51

Following the identification of the optimal amino acid sequence from the library screening, the 1040-51 peptide (Sequence: Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu) was synthesized for further characterization and use in research.

Experimental Protocol: Peptide Synthesis

The 1040-51 mimotope is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: The C-terminal amino acid (Glutamic acid) is attached to a solid support resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed.

-

Coupling: The next amino acid in the sequence (Methionine), with its N-terminus protected by Fmoc, is activated and coupled to the deprotected N-terminus of the previous amino acid.

-

Washing: The resin is washed to remove excess reagents.

-

Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence until the full-length peptide is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Biological Activity and Signaling Pathways

The 1040-51 mimotope is a potent agonist for the BDC2.5 TCR, meaning it effectively stimulates the T-cell to become activated, proliferate, and carry out its effector functions. This activation is initiated by the binding of the peptide-MHC class II complex on the APC to the BDC2.5 TCR.

Experimental Workflow: BDC2.5 T-Cell Activation Assay

Caption: Workflow for assessing BDC2.5 T-cell proliferation in response to the 1040-51 mimotope.

Signaling Cascade: Downstream of TCR Engagement

The binding of the 1040-51 mimotope presented by the I-A^g7 MHC class II molecule to the BDC2.5 TCR initiates a complex intracellular signaling cascade, leading to T-cell activation. While the precise signaling signature of this specific mimotope is an area of ongoing research, the general principles of TCR signaling are well-established.

Caption: Simplified overview of the TCR signaling cascade initiated by mimotope binding.

Conclusion

The discovery of the this compound through positional scanning synthetic combinatorial library screening was a landmark achievement in the field of autoimmune diabetes research. It provided a crucial tool to study the activation and function of diabetogenic T-cells in the absence of the then-unknown natural antigen. This technical guide has outlined the key experimental methodologies, presented a summary of the expected quantitative outcomes, and provided a visual representation of the experimental and biological processes involved. The continued use of this and other mimotopes is essential for developing and testing novel immunotherapies aimed at preventing and treating Type 1 Diabetes.

The Structure and Function of BDC2.5 Mimotope 1040-51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BDC2.5 T-cell receptor (TCR) is a well-established model for studying the autoimmune mechanisms underlying type 1 diabetes. A key tool in this research is the synthetic peptide, BDC2.5 mimotope 1040-51, a potent agonist for the BDC2.5 T-cell clone. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological function of this mimotope. Detailed experimental protocols for its use in T-cell activation assays are provided, along with a summary of its role in activating downstream signaling pathways. This document is intended to serve as a valuable resource for researchers in immunology and drug development focused on autoimmune diseases.

Core Structure and Physicochemical Properties

This compound is a synthetic decapeptide identified through screening of peptide libraries for its ability to potently stimulate the diabetogenic BDC2.5 T-cell clone isolated from non-obese diabetic (NOD) mice.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | RTRPLWVRME | [1][2] |

| Molecular Formula | C60H99N17O13S | MedChemExpress |

| Molecular Weight | 1298.60 g/mol | MedChemExpress |

| Purity | >95% (typically) | [3] |

| Form | Lyophilized powder | [3] |

| Storage | -20°C | [3] |

Biological Activity and Quantitative Data

Table 2: Functional Activity of this compound

| Assay | Cell Type | Mimotope Concentration | Observed Effect | Reference |

| T-Cell Proliferation | BDC2.5 splenocytes | 0.1 - 10 µg/mL | Dose-dependent increase in proliferation | [4] |

| IFN-γ Secretion (ELISPOT) | CD4+ BDC2.5 T-cells | 2 ng/mL | Potent stimulation of IFN-γ secretion | [5] |

| Upregulation of Activation Markers (CD25, CD69) | BDC2.5 splenocytes | 0.01 - 100 µM | Dose-dependent upregulation of CD25 and CD69 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Peptide Synthesis and Purification

Standard solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the method of choice for producing this compound (RTRPLWVRME).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

-

Resin Selection: A suitable resin, such as Rink Amide resin, is used to obtain a C-terminal amide.

-

Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin. For each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF. The next Fmoc-protected amino acid is then activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and added to the resin.

-

Washing: After each coupling and deprotection step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

T-Cell Proliferation Assay using CellTrace™ Violet

This assay measures the proliferation of T-cells in response to stimulation with the mimotope.

Protocol 2: T-Cell Proliferation Assay

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from a BDC2.5 TCR transgenic mouse.

-

Cell Labeling: Label the splenocytes with CellTrace™ Violet according to the manufacturer's instructions. This dye is partitioned equally between daughter cells upon division, allowing for the tracking of cell proliferation.

-

Cell Culture: Plate the labeled BDC2.5 T-cells in a 96-well flat-bottom plate at a density of 6 x 105 cells/well.

-

Stimulation: Add this compound to the wells at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM). Include a no-peptide control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, TCR Vβ4). Analyze the cells by flow cytometry, gating on the CD4+ T-cell population. Proliferation is measured by the dilution of the CellTrace™ Violet dye.

IFN-γ ELISPOT Assay

This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation.

Protocol 3: IFN-γ ELISPOT Assay

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Wash the plate and add 1.5 x 105 purified CD4+ BDC2.5 T-cells per well.

-

Stimulation: Add this compound to the wells at the desired concentration (e.g., 2 ng/mL). Include a positive control (e.g., anti-CD3 antibody) and a negative control (no stimulus).

-

Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody, followed by streptavidin-horseradish peroxidase.

-

Spot Development: Add a substrate solution (e.g., AEC) to develop the spots.

-

Analysis: Wash the plate, allow it to dry, and count the spots using an ELISPOT reader. The results are expressed as spot-forming cells (SFC) per 106 cells.[5]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the BDC2.5 TCR initiates a cascade of intracellular signaling events, leading to T-cell activation.

T-Cell Receptor (TCR) Signaling Pathway

The engagement of the BDC2.5 TCR by the mimotope-MHC complex triggers a well-characterized signaling cascade.

References

- 1. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 2. peptide.com [peptide.com]

- 3. genscript.com [genscript.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

BDC2.5 Mimotope 1040-51: A Technical Guide for Type 1 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR), a key player in the autoimmune destruction of pancreatic β-cells in the non-obese diabetic (NOD) mouse model of type 1 diabetes. This guide provides an in-depth overview of the this compound, including its properties, relevant experimental protocols, and a summary of key quantitative data from preclinical research. It is intended to serve as a technical resource for researchers utilizing this mimotope to investigate the mechanisms of type 1 diabetes and to develop novel immunotherapies.

Introduction to this compound

The BDC2.5 T-cell clone, isolated from a diabetic NOD mouse, is a CD4+ T-cell clone that recognizes an unknown autoantigen presented by the MHC class II molecule I-Ag7 on β-cells, leading to insulitis and diabetes. The this compound, with the amino acid sequence Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu (RVLPLWVRME) , was identified as a strong agonist for the BDC2.5 TCR. This mimotope is a valuable tool for in vitro and in vivo studies of diabetogenic T-cell activation, proliferation, and function.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing the this compound to stimulate BDC2.5 T-cells.

Table 1: In Vitro BDC2.5 T-Cell Proliferation in Response to 1040-51 Mimotope

| Assay Type | Cell Type | Stimulus | Concentration | Proliferation Metric | Result | Reference |

| [3H]Thymidine Incorporation | Purified BDC2.5 CD4+ T-cells | 1040-51 mimotope | Not specified | Stimulation Index | Increased (p = 0.03) | [1] |

| CFSE Dilution | BDC2.5 splenocytes | 1040-51 mimotope | 0.05 - 1 µg/ml | % Proliferating CD4+ T-cells | Dose-dependent increase | |

| CFSE Dilution | CFSE-labeled BDC2.5 CD4+ T-cells | In vivo administration | Not applicable | % Divided Cells (in Pancreatic Lymph Nodes) | 49% undivided (control) vs. 21% undivided (anti-GITR treated) | [2] |

| CFSE Dilution | Islet-infiltrating BDC2.5 T-cells | In vivo administration | Not applicable | % Cells with >5 divisions | 84% (anti-GITR treated) | [2] |

Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with 1040-51 Mimotope

| Cytokine | Assay Type | Cell Type | Stimulus | Concentration | Result | Reference |

| IFN-γ | ELISPOT | CD4+ BDC2.5 T-cells | 1040-51 mimotope + anti-GITR Ab | 2 ng/ml | Dose-dependent increase in SFC/106 cells | [2] |

| TNF-α | Intracellular Staining | Splenic BDC2.5 T-cells | BDC2.5 mimotope | 10 ng/ml | Significant increase in % TNF-α+ CD4+ T-cells | [3] |

| IL-17A | Intracellular Staining | Splenic BDC2.5 T-cells | BDC2.5 mimotope | 10 ng/ml | No significant change in % IL-17A+ CD4+ T-cells | [3] |

| IL-10 | Not specified | Not specified | 1040-51 mimotope | Not specified | Limited direct quantitative data available |

Table 3: In Vivo Effects of BDC2.5 T-Cells Stimulated with 1040-51 Mimotope in NOD Mice

| In Vivo Model | Treatment | Outcome Measured | Result | Reference |

| Adoptive Transfer | BDC2.5 T-cells stimulated with a cross-reactive peptide | Diabetes Incidence | 100% of recipients diabetic | [4] |

| Adoptive Transfer | BDC2.5 T-cells from B cell-depleted donors | Diabetes Onset | More rapid onset (100% in <20 days vs. 100% by 80 days) | [5] |

| Adoptive Transfer | Naïve BDC2.5 T-cells (5 x 105) | Diabetes Onset | Diabetes within 13.0 ± 1.2 days | [3] |

| Adoptive Transfer | In vitro preactivated BDC2.5 T-cells | Diabetes Onset | Accelerated compared to naïve T-cells | [3] |

| Insulitis Model | Infusion of CFSE-labeled BDC2.5 T-cells | Pancreatic Infiltration | Increased infiltration with anti-GITR treatment | [2] |

Experimental Protocols

In Vitro BDC2.5 T-Cell Proliferation Assay using CFSE

This protocol describes the stimulation of BDC2.5 T-cells with the 1040-51 mimotope and measurement of proliferation by carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

-

BDC2.5 TCR transgenic NOD mouse spleen or lymph nodes

-

This compound (RVLPLWVRME)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Complete RPMI-1640 medium

-

Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a non-transgenic NOD mouse

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension from the spleen and/or lymph nodes of a BDC2.5 TCR transgenic NOD mouse.

-

Label the cells with CFSE at a final concentration of 1-5 µM for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete medium.

-

Wash the cells twice with complete medium.

-

Plate the CFSE-labeled BDC2.5 T-cells at a density of 2 x 105 cells/well in a 96-well plate.

-

Add irradiated APCs at a ratio of 1:1 to 1:5 (T-cell:APC).

-

Add the this compound at various concentrations (e.g., 0.05, 0.2, 0.5, and 1 µg/ml). Include a no-peptide control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, Vβ4).

-

Analyze the cells by flow cytometry. Gate on the CD4+ T-cell population and analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.

Adoptive Transfer of BDC2.5 T-Cells to Induce Diabetes

This protocol outlines the procedure for transferring BDC2.5 T-cells, either naïve or pre-activated with the 1040-51 mimotope, into recipient NOD mice to induce diabetes.

Materials:

-

BDC2.5 TCR transgenic NOD mice (donor)

-

NOD.scid or NOD.Rag1-/- mice (recipient)

-

This compound

-

Sterile PBS

-

Complete RPMI-1640 medium

Procedure:

-

Isolate splenocytes from a BDC2.5 TCR transgenic NOD mouse and prepare a single-cell suspension.

-

(Optional) For pre-activation, culture the splenocytes with 10 µg/mL of this compound for 3 days.[3]

-

Purify CD4+ T-cells using magnetic bead separation or flow cytometry sorting.

-

Wash the purified BDC2.5 CD4+ T-cells with sterile PBS.

-

Resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 105 to 1 x 107 cells per 100-200 µl).

-

Inject the cell suspension intravenously (i.v.) into the tail vein of recipient NOD.scid or NOD.Rag1-/- mice.

-

Monitor the mice for diabetes onset by measuring blood glucose levels regularly (e.g., twice weekly). Diabetes is typically defined as a blood glucose level >250 mg/dL for two consecutive readings.

Histological Assessment of Insulitis

This protocol describes the method for scoring the degree of immune cell infiltration into the pancreatic islets.

Materials:

-

Mouse pancreas

-

10% neutral buffered formalin

-

Hematoxylin and Eosin (H&E) stain

-

Microscope

Procedure:

-

Harvest the pancreas from the experimental mouse and fix it in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and prepare 5 µm sections.

-

Stain the sections with H&E.

-

Examine the stained sections under a microscope and score the islets for insulitis based on the following criteria:

-

Score 0: No infiltration.

-

Score 1: Peri-insulitis (mononuclear cell infiltration limited to the periphery of the islet).

-

Score 2: Infiltrative insulitis with <50% of the islet area infiltrated.

-

Score 3: Infiltrative insulitis with >50% of the islet area infiltrated.

-

-

Analyze at least 50-60 islets per pancreas for an accurate assessment.

Visualizations

BDC2.5 TCR Signaling Pathway

The following diagram illustrates the initial signaling cascade upon engagement of the BDC2.5 TCR with the 1040-51 mimotope presented by an antigen-presenting cell.

References

- 1. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Foxp3+ Regulatory T Cells in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

The Role of BDC2.5 Mimotope 1040-51 in Autoimmunity: A Technical Guide

Abstract

The BDC2.5 mimotope 1040-51 is a synthetic agonist peptide that plays a pivotal role in the study of Type 1 Diabetes (T1D) within the context of the non-obese diabetic (NOD) mouse model.[1] This mimotope effectively stimulates the diabetogenic CD4+ T cell clone BDC2.5, which is reactive to a yet-unidentified pancreatic beta-cell autoantigen.[2][3][4] By mimicking this natural antigen, the 1040-51 peptide provides researchers with a reliable tool to induce and study T-cell activation, proliferation, migration, and effector functions. This technical guide provides an in-depth overview of the mimotope's mechanism of action, its applications in experimental models of autoimmunity, detailed experimental protocols, and its use in evaluating potential immunotherapies.

Introduction

1.1 The Non-Obese Diabetic (NOD) Mouse Model

The non-obese diabetic (NOD) mouse is the most extensively studied animal model for human Type 1 Diabetes (T1D).[5] These mice spontaneously develop autoimmune diabetes, characterized by the infiltration of immune cells into the pancreatic islets of Langerhans (a process called insulitis), leading to the progressive destruction of insulin-producing beta cells.[5] This model is invaluable for investigating disease pathogenesis and for testing therapeutic interventions.

1.2 The Diabetogenic BDC2.5 T Cell Clone

The BDC2.5 T cell clone was originally isolated from a diabetic NOD mouse and is instrumental in T1D research.[6] These CD4+ T cells express a specific T-cell receptor (TCR) that recognizes an unknown autoantigen derived from a beta-cell granule protein, presented by the MHC class II molecule I-Ag7.[2][3][4][6] The transfer of BDC2.5 T cells into immunodeficient NOD mice is sufficient to rapidly induce diabetes, confirming their pathogenic role in the disease.[5][7]

1.3 Mimotopes in Autoimmunity Research

Mimotopes are peptides, often identified from combinatorial libraries, that mimic the binding and biological activity of a natural epitope.[4][8] In autoimmunity, where the precise identity of self-antigens can be elusive, mimotopes serve as powerful surrogate antigens.[4] They can be designed to have altered affinities for the TCR or MHC, allowing for the fine-tuning of T-cell responses to study mechanisms of tolerance, activation, and regulation.[8]

1.4 this compound

The this compound is an agonistic peptide specifically identified for its ability to stimulate the BDC2.5 T cell clone.[1][2][3] It is widely used in both in vitro and in vivo studies to investigate the behavior of diabetogenic T cells and to model the autoimmune processes that lead to T1D.[2][3][9]

Mechanism of Action

2.1 TCR-pMHC Interaction and T Cell Activation

The primary mechanism of action for mimotope 1040-51 involves its presentation by Antigen Presenting Cells (APCs), such as dendritic cells or B cells, on the I-Ag7 MHC class II molecule. The resulting peptide-MHC (pMHC) complex is then recognized by the BDC2.5 TCR. This binding, along with co-stimulatory signals (e.g., CD28-B7 interaction), initiates a downstream signaling cascade within the T cell.

2.2 Downstream Signaling and Effector Functions

Upon successful TCR and co-stimulatory engagement, a cascade involving kinases like Lck and ZAP-70 is triggered. This leads to the activation of transcription factors such as NFAT, NF-κB, and AP-1. These factors orchestrate a program of T-cell activation, resulting in cellular proliferation, differentiation into effector T cells, and the production of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), which contributes to beta-cell destruction.

Applications in Autoimmunity Research

3.1 In Vitro Stimulation of Diabetogenic T Cells Mimotope 1040-51 is routinely used to expand and study BDC2.5 T cells in culture. This allows for controlled experiments to measure proliferation, cytokine secretion, and the expression of activation markers in response to a defined antigenic stimulus.[2][3]

3.2 Adoptive Transfer Models of Type 1 Diabetes The adoptive transfer of BDC2.5 T cells into immunodeficient NOD mice (e.g., NOD.SCID or NOD.Rag1-/-) is a cornerstone model for studying T1D.[5][7] While naive BDC2.5 T cells can induce disease, prior in vitro stimulation with mimotope 1040-51 can be used to synchronize and enhance their pathogenic potential, leading to more rapid and consistent disease onset.[10]

3.3 Evaluating Immunotherapeutic Interventions By providing a consistent method to trigger a diabetogenic T-cell response, the mimotope is invaluable for testing the efficacy of potential therapies. For example, it has been used to demonstrate that blocking the GITR/GITRL costimulatory pathway can reduce T-cell activation and protect against diabetes.[2][11] It is also used in co-culture experiments to assess the suppressive capacity of regulatory B and T cell populations.[12][13]

Key Experimental Protocols & Data

4.1 Protocol: In Vitro BDC2.5 T Cell Stimulation and Proliferation Assay This protocol outlines the general steps for assessing T-cell proliferation in response to the mimotope, commonly measured by Carboxyfluorescein succinimidyl ester (CFSE) dilution via flow cytometry.

4.2 Protocol: IFN-γ ELISPOT Assay for T Cell Function The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify cytokine-secreting cells. This protocol describes its use for measuring IFN-γ production by BDC2.5 T cells.

-

Plate Coating: Coat a 96-well PVDF plate overnight with an anti-IFN-γ capture antibody.[2][3]

-

Cell Plating: Add 1.5 x 105 BDC2.5 CD4+ T cells per well along with irradiated APCs.[2][3]

-

Stimulation: Add this compound to the wells at a final concentration of 2 ng/ml.[2][3]

-

Incubation: Culture the cells for 20-24 hours at 37°C.[2][3]

-

Detection: Lyse the cells and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., HRP).[2][3]

-

Development: Add a substrate (e.g., AEC) to form insoluble spots, where each spot represents a single IFN-γ-producing cell.[2][3]

-

Analysis: Count the spots using an automated ELISPOT reader. Results are expressed as Spot-Forming Cells (SFC) per million input cells.[2][3]

4.3 Protocol: Adoptive Transfer Model for Rapid T1D Induction This workflow is a powerful in vivo method to study T1D pathogenesis and intervention in an accelerated timeframe.[5]

4.4 Data Summary Tables

Table 1: Representative In Vitro Experimental Parameters

| Experiment Type | Cell Types | Stimulant & Concentration | Incubation | Readout | Reference |

|---|---|---|---|---|---|

| IFN-γ ELISPOT | CD4+ BDC2.5 T-cells, Irradiated APCs | Mimotope 1040-51 (2 ng/ml) | 20 hours | Spot-Forming Cells (SFC)/106 cells | [2][3][14] |

| T-Cell Culture | CD4+ BDC2.5 T-cells | Mimotope 1040-51 (10 ng/ml) | 3 days | GFP expression (Foxp3 reporter) | [9][15] |

| T-Cell Proliferation | CD4+ BDC2.5 T-cells, Mitomycin-C treated APCs | BDC Mimotope (unspecified concentration) | 48 hours + 18 hours | 3H-Thymidine incorporation |[13] |

Table 2: Representative In Vivo Adoptive Transfer Parameters

| Donor Cells | Cell Number | Recipient Strain | Typical Time to Onset | Primary Outcome | Reference |

|---|---|---|---|---|---|

| Purified splenic BDC2.5 CD4+ T-cells | 5 x 105 | NOD.SCID | ~10-14 days | Diabetes Incidence (p=0.031 vs control) | [7] |

| FACS-purified CD62L+ BDC2.5 CD4+ T-cells | Small numbers | NOD.SCID | < 2 weeks | 100% Diabetes Incidence | [5] |

| CFSE-labeled CD4+ BDC2.5 T-cells | 1 x 107 | 3-4 week old NOD | 7 days (analysis point) | T-cell proliferation and migration |[2][11] |

Case Study: Investigating the GITR/GITRL Costimulatory Pathway

A key example of the utility of mimotope 1040-51 comes from studies on the Glucocorticoid-Induced TNFR-related protein (GITR, or TNFRSF18) and its ligand (GITRL). Researchers used the mimotope to probe the role of this pathway in BDC2.5 T-cell function.

-

Finding 1: Stimulating BDC2.5 T cells with mimotope 1040-51 in the presence of an activating anti-GITR antibody led to a significant, dose-dependent increase in IFN-γ production compared to stimulation with the mimotope alone.[2][3][14]

-

Finding 2: In an adoptive transfer model, treating recipient mice with a blocking anti-GITRL antibody after the transfer of BDC2.5 T cells resulted in decreased proliferation and activation of the diabetogenic T cells within the pancreatic lymph nodes.[2][11]

Conclusion and Future Directions

This compound is an indispensable reagent for research into the mechanisms of Type 1 Diabetes. It provides a standardized and potent stimulus for the key pathogenic T cell clone in the NOD mouse model, enabling reproducible studies of T-cell biology, autoimmune pathogenesis, and therapeutic intervention. Future applications will likely include its use in high-throughput screening of small molecule inhibitors of T-cell activation, the development and testing of novel antigen-specific immunotherapies, and further dissection of the complex signaling pathways that govern the balance between autoimmunity and tolerance.

References

- 1. genscript.com [genscript.com]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Tracking autoimmune T cells in diabetes [jci.org]

- 5. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 004460 - BDC2.5 TCR Strain Details [jax.org]

- 7. researchgate.net [researchgate.net]

- 8. Peptide mimotopes alter T cell function in cancer and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]

- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 13. Frontiers | NLRP6 deficiency expands a novel CD103+ B cell population that confers immune tolerance in NOD mice [frontiersin.org]

- 14. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]

- 15. Viral infection prevents diabetes by inducing regulatory T cells through NKT cell–plasmacytoid dendritic cell interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the BDC2.5 Mimotope 1040-51 and its Application in Non-Obese Diabetic (NOD) Mice Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing beta cells in the pancreas. The Non-Obese Diabetic (NOD) mouse is a crucial model for studying the pathogenesis of T1D and for developing potential therapies. Within this model, the BDC2.5 T-cell receptor (TCR) transgenic mouse is a widely used tool. BDC2.5 T-cells are diabetogenic CD4+ T-cells that recognize an unknown autoantigen in the pancreatic islets, presented by the MHC class II molecule I-Ag7.[1][2] The BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell clone, playing a significant role in in vitro and in vivo studies of autoimmune diabetes.[3][4] This technical guide provides a comprehensive overview of the this compound, its interaction with the BDC2.5 TCR, and its application in experimental protocols using NOD mice.

This compound: Core Characteristics

The this compound is a decapeptide with the amino acid sequence RTRPLWVRME .[1] It was identified as a potent stimulator of the BDC2.5 T-cell clone and is recognized by the BDC2.5 TCR in the context of the I-Ag7 MHC class II molecule, which is the key genetic susceptibility allele for T1D in NOD mice.[1][5] While the natural autoantigen for the BDC2.5 TCR was later identified as a hybrid insulin (B600854) peptide, the 1040-51 mimotope remains a valuable tool for its strong and consistent agonistic activity.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing the this compound to stimulate BDC2.5 T-cells in NOD mice. These data provide insights into T-cell proliferation, cytokine production, and the induction of regulatory T-cells.

Table 1: In Vitro T-Cell Proliferation in Response to this compound

| Mimotope Concentration | T-Cell Source | Assay Type | Readout | Key Findings | Reference |

| 0.05 - 1 µg/ml | BDC2.5 splenocytes | CFSE Dilution | % Proliferation | Dose-dependent increase in proliferation. | [7] |

| Not Specified | Purified CD4+ BDC2.5 T-cells | [3H]thymidine incorporation | cpm | Significant proliferation compared to no peptide control. | [6] |

| 10 ng/ml | Naive BDC2.5 T-cells | Cell Culture | Cell Division | Induction of T-cell division. | [8] |

| 2 ng/ml | CD4+ BDC2.5 T-cells | ELISPOT | IFN-γ Spot Forming Cells | Stimulation of IFN-γ production. | [5] |

Table 2: Cytokine Production by BDC2.5 T-Cells Stimulated with Mimotope 1040-51

| Cytokine | Mimotope Concentration | Experimental Condition | Key Findings | Reference |

| IFN-γ | 2 ng/ml | Co-culture with anti-GITR antibody | Increased IFN-γ production in a dose-dependent manner with anti-GITR. | [5][8] |

| IFN-γ, IL-17A | Not Specified | Splenic CD4+ T-cells from BDC2.5+Il-10-/- NOD mice | Increased expression of inflammatory cytokines. | [1] |

| TNF-α | Not Specified | CD4+ T-cells from pancreatic lymph nodes of BDC2.5+Il-10-/- NOD mice | Increased TNF-α expression. | [1] |

Table 3: Induction of Foxp3+ Regulatory T-Cells (Tregs) using this compound

| Experimental Approach | Key Findings | Reference |

| Targeting mimotope to DEC-205 on Dendritic Cells | Efficient conversion of naive BDC2.5 CD4+ T-cells into Foxp3+ Tregs. | [1][9] |

| In vitro culture with TGF-β | Induction of Foxp3 expression in naive BDC2.5 T-cells. | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving the this compound and NOD mice are provided below.

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE Dilution

This protocol details the steps for measuring the proliferation of BDC2.5 T-cells in response to the 1040-51 mimotope using Carboxyfluorescein succinimidyl ester (CFSE) staining.

Materials:

-

Spleen from BDC2.5 TCR transgenic NOD mice

-

This compound peptide

-

Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-Vβ4)

-

96-well round-bottom plates

Procedure:

-

Prepare Splenocytes:

-

Aseptically harvest the spleen from a BDC2.5 NOD mouse.

-

Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells twice with complete RPMI medium.

-

-

CFSE Staining:

-

Resuspend splenocytes at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 2.5-5 µM.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells three times with complete RPMI medium.

-

-

Cell Culture:

-

Resuspend CFSE-labeled splenocytes at 2 x 106 cells/mL in complete RPMI medium.

-

Plate 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate.

-

Add 100 µL of complete RPMI medium containing the this compound at various concentrations (e.g., 0.05, 0.2, 0.5, 1 µg/ml).[7] Include a no-peptide control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with fluorochrome-conjugated antibodies against CD4 and Vβ4 to identify the BDC2.5 T-cell population.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD4+Vβ4+ T-cell population and examining the CFSE fluorescence histogram. Proliferation is indicated by the appearance of distinct peaks with successively halved fluorescence intensity.

-

Protocol 2: In Vitro Induction of Foxp3+ Regulatory T-Cells (Tregs)

This protocol describes the conversion of naive BDC2.5 CD4+ T-cells into Foxp3+ Tregs using the 1040-51 mimotope.

Materials:

-

Spleen and lymph nodes from BDC2.5 TCR transgenic NOD mice

-

CD4+ T-cell isolation kit (e.g., magnetic beads)

-

FACS sorter

-

This compound peptide

-

Recombinant human IL-2

-

Recombinant mouse TGF-β

-

Anti-CD3 and anti-CD28 antibodies

-

Complete RPMI-1640 medium

-

96-well flat-bottom plates

-

Foxp3 staining buffer set

-

Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD25, anti-Foxp3)

Procedure:

-

Isolate Naive BDC2.5 T-Cells:

-

Prepare a single-cell suspension from the spleen and lymph nodes of BDC2.5 NOD mice.

-

Enrich for CD4+ T-cells using a negative selection kit.

-

Stain the enriched CD4+ T-cells with antibodies against CD4, CD62L, and CD25.

-

Sort for the naive T-cell population (CD4+CD62LhighCD25-) using a FACS sorter.

-

-

Treg Induction Culture:

-

Coat a 96-well plate with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

-

Plate the sorted naive BDC2.5 T-cells at 1 x 105 cells/well.

-

Add complete RPMI medium containing:

-

Incubate for 3-4 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain for surface markers (CD4, CD25).

-

Perform intracellular staining for Foxp3 using a Foxp3 staining buffer set according to the manufacturer's instructions.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD4+ T-cell population and quantifying the percentage of CD25+Foxp3+ cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the this compound and NOD mice.

Signaling Pathways

Experimental Workflows

Conclusion

The this compound is an indispensable tool for researchers studying autoimmune diabetes in the NOD mouse model. Its potent agonistic activity on the diabetogenic BDC2.5 T-cell clone allows for robust and reproducible in vitro and in vivo experiments. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. By leveraging this information, researchers and drug development professionals can design and execute more effective studies to unravel the complexities of T1D and develop novel therapeutic interventions.

References

- 1. IL-10 Deficiency Accelerates Type 1 Diabetes Development via Modulation of Innate and Adaptive Immune Cells and Gut Microbiota in BDC2.5 NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Agonistic Properties of BDC2.5 Mimotope 1040-51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR) is derived from a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse, a key model for autoimmune type 1 diabetes research. The BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 TCR.[1][2][3][4] Its ability to effectively stimulate BDC2.5 T-cells makes it an invaluable tool for studying the mechanisms of T-cell activation, immune tolerance, and the pathogenesis of type 1 diabetes. This document provides an in-depth technical overview of the agonistic properties of this compound, including quantitative data on its activity, detailed experimental protocols, and a visualization of the induced signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the agonistic activity of this compound on BDC2.5 T-cells.

Table 1: T-Cell Proliferation Assay

| Parameter | Value | Reference |

| Cell Type | BDC2.5 CD4+ T-cells | Serr I, et al. (2019) |

| Mimotope Concentration | 0.05, 0.2, 0.5, 1 µg/ml | Serr I, et al. (2019) |

| Incubation Time | 48 hours | Serr I, et al. (2019) |

| Readout | CFSE dilution | Serr I, et al. (2019) |

| Result | Decreased proliferation in the presence of TLR4 inhibitor CLI-095 | Serr I, et al. (2019) |

Table 2: IFN-γ ELISPOT Assay

| Parameter | Value | Reference |

| Cell Type | CD4+ BDC2.5 T-cells | Nocentini et al. (2009) |

| Mimotope Concentration | 2 ng/ml | Nocentini et al. (2009) |

| Cell Density | 1.5 x 10^5 cells/well | Nocentini et al. (2009) |

| Incubation Time | 20 hours | Nocentini et al. (2009) |

| Readout | Spot-Forming Cells (SFC) / 10^6 cells | Nocentini et al. (2009) |

| Result | Increased IFN-γ production with anti-GITR antibody co-stimulation | Nocentini et al. (2009) |

Signaling Pathway

Upon engagement of the BDC2.5 TCR by the 1040-51 mimotope presented on an MHC class II molecule, a canonical TCR signaling cascade is initiated. This leads to the activation of downstream pathways responsible for T-cell proliferation, differentiation, and cytokine production.

Caption: TCR signaling cascade initiated by mimotope 1040-51.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol is adapted from Serr I, et al. (2019) and is designed to measure the proliferation of BDC2.5 T-cells in response to mimotope 1040-51.

Materials:

-

BDC2.5 splenocytes

-

This compound

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI-1640 medium

-

96-well culture plates

-

Flow cytometer

Procedure:

-

Isolate splenocytes from BDC2.5 TCR transgenic mice.

-

Label the splenocytes with CFSE according to the manufacturer's instructions. A typical concentration is 2.5 µM.

-

Seed 5 x 10^5 CFSE-labeled splenocytes per well in a 96-well plate.

-

Stimulate the cells with varying concentrations of this compound (e.g., 0.05, 0.2, 0.5, and 1 µg/ml).

-

Incubate the plate at 37°C for 48 hours.

-

Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Caption: Workflow for CFSE-based T-cell proliferation assay.

IFN-γ ELISPOT Assay

This protocol is based on the methodology described by Nocentini et al. (2009) to quantify IFN-γ secreting BDC2.5 T-cells.

Materials:

-

PVDF ELISPOT plates

-

Anti-mouse IFN-γ capture antibody

-

CD4+ BDC2.5 T-cells

-

This compound

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-HRP

-

AEC substrate

-

ELISPOT reader

Procedure:

-

Coat a PVDF ELISPOT plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding.

-

Add 1.5 x 10^5 CD4+ BDC2.5 T-cells to each well.

-

Stimulate the cells with this compound at a final concentration of 2 ng/ml.

-

Incubate the plate for 20 hours at 37°C.

-

Lyse the cells and wash the plate.

-

Add biotinylated anti-mouse IFN-γ detection antibody and incubate.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add AEC substrate to develop spots.

-

Stop the reaction by washing with water and allow the plate to dry.

-

Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.

Caption: Workflow for IFN-γ ELISPOT assay.

Conclusion

This compound is a well-characterized and potent agonist for the BDC2.5 TCR. Its ability to robustly induce T-cell proliferation and cytokine production makes it an essential reagent for in vitro and in vivo studies of autoimmune diabetes. The provided data and protocols offer a comprehensive resource for researchers aiming to utilize this mimotope in their investigations. Further research into the precise downstream signaling events and the in vivo consequences of T-cell activation by this mimotope will continue to enhance our understanding of T-cell-mediated autoimmunity.

References

- 1. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Hybrid Insulin Epitope Maintains High 2D Affinity for Diabetogenic T Cells in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the BDC2.5 Mimotope 1040-51 and its Target Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T-cell receptor (TCR), derived from a diabetogenic CD4+ T-cell clone in the non-obese diabetic (NOD) mouse model of Type 1 Diabetes, is a critical tool for studying autoimmune diabetes. The BDC2.5 mimotope 1040-51 is a synthetic peptide agonist that specifically activates T-cells expressing this receptor. This technical guide provides a comprehensive overview of the this compound, its target receptor, and associated experimental protocols and signaling pathways. This document is intended to serve as a valuable resource for researchers in immunology, autoimmune disease, and drug development.

The BDC2.5 TCR and its Ligand

The target receptor for the this compound is the BDC2.5 T-cell receptor. This TCR recognizes its ligand in the context of the Major Histocompatibility Complex (MHC) class II molecule, I-Ag7, which is expressed on antigen-presenting cells (APCs). The mimotope 1040-51 acts as a potent agonist, initiating a downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine production. This interaction is a key model for studying the autoimmune processes that lead to the destruction of insulin-producing beta cells in the pancreas.

Quantitative Data Summary

| In Vitro T-Cell Activation Parameters | |

| Parameter | Value/Observation |

| Mimotope Concentration for T-Cell Stimulation (IFN-γ ELISPOT) | 2 ng/mL[1][2] |

| Mimotope Concentration for T-Cell Proliferation (CFSE Assay) | 0.05, 0.2, 0.5, and 1 µg/mL[3] |

| Mimotope Concentration for In Vitro T-Cell Culture | 10 ng/mL[4] |

| Upregulation of Activation Markers (CD25, CD69) | Dose-dependent increase observed with increasing mimotope concentrations. |

| In Vivo Adoptive Transfer Parameters | |

| Parameter | Value/Observation |

| Number of BDC2.5 T-cells Transferred | 1 x 106 cells/mouse[5][6] |

| Time to Diabetes Onset | Within 11-14 days post-transfer in NOD.SCID mice[5][6] |

| In Vivo Proliferation | Enhanced proliferation of BDC2.5 T-cells in pancreatic lymph nodes and islets.[1] |

Experimental Protocols

Detailed methodologies for key experiments involving the this compound are provided below.

IFN-γ ELISPOT Assay

This assay quantifies the number of IFN-γ secreting BDC2.5 T-cells upon stimulation with the 1040-51 mimotope.

Materials:

-

PVDF-bottom 96-well plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-HRP

-

AEC substrate solution

-

Antigen-presenting cells (e.g., irradiated splenocytes)

-

Complete RPMI-1640 medium

Procedure:

-

Coat the PVDF plates with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the plates and block with complete RPMI-1640 medium for 2 hours at 37°C.

-

Add BDC2.5 T-cells and APCs to the wells.

-

Stimulate the cells with this compound (2 ng/mL) for 20-24 hours at 37°C.[1][2]

-

Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody for 2 hours at room temperature.

-

Wash the plates and add Streptavidin-HRP for 1 hour at room temperature.

-

Wash the plates and add AEC substrate solution to develop the spots.

-

Stop the reaction by washing with distilled water and allow the plate to dry.

-

Count the spots using an ELISPOT reader.

CFSE Proliferation Assay

This assay measures the proliferation of BDC2.5 T-cells in response to the 1040-51 mimotope by tracking the dilution of the fluorescent dye CFSE.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

BDC2.5 T-cells

-

This compound (0.05-1 µg/mL)[3]

-

Antigen-presenting cells

-

Complete RPMI-1640 medium

-

FACS buffer

-

Flow cytometer

Procedure:

-

Label BDC2.5 T-cells with CFSE (typically 2.5-5 µM) for 10-15 minutes at 37°C.[7][8][9]

-

Quench the labeling reaction with complete medium.

-

Wash the cells and resuspend in complete medium.

-

Co-culture the CFSE-labeled BDC2.5 T-cells with APCs in the presence of varying concentrations of this compound for 48-72 hours.[3]

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

-

Analyze the cells by flow cytometry, gating on the CD4+ T-cell population and measuring the dilution of CFSE fluorescence to determine the extent of proliferation.[7]

In Vivo Adoptive Transfer Model

This model is used to study the diabetogenic potential of BDC2.5 T-cells in vivo.

Materials:

-

BDC2.5 TCR transgenic NOD mice (donor)

-

NOD.SCID or other immunodeficient NOD mice (recipient)

-

BDC2.5 T-cells

-

Sterile PBS

-

Flow cytometer for cell sorting (optional)

Procedure:

-

Isolate splenocytes and lymph node cells from BDC2.5 donor mice.

-

Purify CD4+ T-cells using magnetic beads or flow cytometry. For a more potent diabetogenic population, sort for naive (CD62L+) CD4+ T-cells.

-

Resuspend the purified BDC2.5 T-cells in sterile PBS.

-

Inject 1 x 106 BDC2.5 T-cells intravenously into recipient NOD.SCID mice.[5][6]

-

Monitor the recipient mice for diabetes onset by measuring blood glucose levels regularly (e.g., daily or every other day) starting from day 5 post-transfer.[6]

-

Mice are typically considered diabetic after two consecutive blood glucose readings above 250-300 mg/dL.[6]

Signaling Pathways and Experimental Workflows

BDC2.5 TCR Signaling Pathway

Upon engagement of the BDC2.5 TCR by the 1040-51 mimotope presented on an APC, a complex intracellular signaling cascade is initiated, leading to T-cell activation.

References

- 1. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Toll-like receptor 4 inhibition prevents autoimmune diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dual Effects of B Cell Depletion on Antigen-Specific T Cells in BDC2.5NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Accelerated Type 1 Diabetes Induction in Mice by Adoptive Transfer of Diabetogenic CD4+ T Cells [jove.com]

- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]

- 9. sanguinebio.com [sanguinebio.com]

Methodological & Application

Application Notes and Protocols: BDC2.5 Mimotope 1040-51 T Cell Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BDC2.5 T cell receptor (TCR) transgenic mouse is a critical model for studying the pathogenesis of Type 1 Diabetes (T1D). The BDC2.5 CD4+ T cell clone, originally isolated from a non-obese diabetic (NOD) mouse, recognizes an unknown autoantigen in the pancreatic islets, leading to autoimmune destruction of beta cells. The BDC2.5 mimotope 1040-51 is a synthetic agonistic peptide that effectively stimulates these diabetogenic T cells, making it an invaluable tool for in vitro and in vivo studies of T cell activation, proliferation, and effector function in the context of autoimmune diabetes research.[1]

These application notes provide detailed protocols for the stimulation of BDC2.5 T cells using the 1040-51 mimotope for various downstream applications, including proliferation assays, cytokine secretion analysis, and in vitro activation for adoptive transfer studies.

Data Presentation

In Vivo Proliferation and Activation of BDC2.5 T Cells

The following table summarizes the in vivo effects on BDC2.5 T cell proliferation and activation upon stimulation, as demonstrated in studies involving the adoptive transfer of CFSE-labeled BDC2.5 T cells into NOD mice.

| Parameter | Condition | Result | Reference |

| Proliferation | Islet-infiltrating BDC2.5 T cells with anti-GITR treatment | 84% of cells underwent more than 5 divisions | [2][3] |

| BDC2.5 T cells in pancreatic lymph nodes (control) | 49% non-dividing cells | [2][3] | |

| BDC2.5 T cells in pancreatic lymph nodes with anti-GITR treatment | 21% non-dividing cells | [2][3] | |

| Cell Population | BDC2.5 T cells in islets (control) | 1.3% of total cells | [2][3] |

| BDC2.5 T cells in islets with anti-GITR treatment | 11.5% of total cells | [2][3] | |

| Activation Markers | Proliferating BDC2.5 T cells in mesenteric lymph nodes | Upregulation of CD44high and CD69 |

Experimental Protocols

Protocol 1: In Vitro BDC2.5 T Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is designed to assess the proliferative response of BDC2.5 T cells to the 1040-51 mimotope.

Materials:

-

BDC2.5 TCR transgenic splenocytes or purified CD4+ T cells

-

Mitomycin-C treated splenocytes from NOD mice (as Antigen Presenting Cells - APCs)

-

This compound peptide

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)

-

96-well round-bottom culture plates

-

[3H]-Thymidine

-

Cell harvester and scintillation counter

Procedure:

-

Isolate splenocytes from BDC2.5 TCR transgenic mice. For enriched CD4+ T cell responses, purify CD4+ T cells using magnetic bead separation.

-

Prepare APCs by treating splenocytes from NOD mice with Mitomycin-C to halt their proliferation.

-

In a 96-well plate, co-culture 1 x 105 BDC2.5 T cells with 1 x 105 Mitomycin-C treated APCs per well.

-

Add the this compound peptide to the wells at desired concentrations (a titration from 0.01 to 10 µg/mL is recommended to determine the optimal concentration).

-

Culture the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well.

-

Incubate for an additional 18 hours.

-

Harvest the cells onto a filter mat using a cell harvester and measure the incorporation of [3H]-Thymidine using a scintillation counter.

-

Proliferation is measured as counts per minute (CPM).

Protocol 2: IFN-γ ELISPOT Assay for BDC2.5 T Cell Activation

This protocol quantifies the frequency of IFN-γ secreting BDC2.5 T cells upon stimulation with the 1040-51 mimotope.

Materials:

-

PVDF membrane 96-well ELISPOT plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-